molecular formula C54H30 B12100729 1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene

1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene

Cat. No.: B12100729
M. Wt: 678.8 g/mol
InChI Key: RIQNCWADMZKTFM-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene is a complex organic compound with the molecular formula C54H30. It is characterized by a benzene core substituted with six ethynylphenyl groups. This compound is notable for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

The synthesis of 1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene typically involves a series of phenylation and ethynylation reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to attach ethynyl groups to a benzene ring . The reaction conditions often involve the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere to prevent oxidation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like hydrogen gas or lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene depends on its specific application. In organic synthesis, it acts as a versatile building block due to its multiple reactive sites. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The pathways involved can vary widely depending on the specific derivative and its target.

Properties

Molecular Formula

C54H30

Molecular Weight

678.8 g/mol

IUPAC Name

1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene

InChI

InChI=1S/C54H30/c1-7-37-13-25-43(26-14-37)49-50(44-27-15-38(8-2)16-28-44)52(46-31-19-40(10-4)20-32-46)54(48-35-23-42(12-6)24-36-48)53(47-33-21-41(11-5)22-34-47)51(49)45-29-17-39(9-3)18-30-45/h1-6,13-36H

InChI Key

RIQNCWADMZKTFM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C)C5=CC=C(C=C5)C#C)C6=CC=C(C=C6)C#C)C7=CC=C(C=C7)C#C

Origin of Product

United States

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